8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid
Overview
Description
8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid is a complex organic compound with the molecular formula C15H25NO5 and a molecular weight of 299.36 g/mol . This compound is notable for its spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid typically involves the reaction of an appropriate spirocyclic precursor with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to facilitate the formation of the Boc-protected product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid can undergo several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be substituted with other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or oxalyl chloride in methanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or neutral conditions.
Major Products Formed
Scientific Research Applications
8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid largely depends on its role as a protected amine. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid: A structurally similar compound with a slightly different spirocyclic framework.
N-Boc-protected amines: A broad class of compounds where the Boc group is used to protect primary or secondary amines during synthesis.
Uniqueness
8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structure can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in synthetic and medicinal chemistry .
Properties
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-9-azaspiro[4.6]undecane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-7-4-5-15(6-8-16)9-11(10-20-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHNZBKIHLXQFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CC(CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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